(1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine

Description

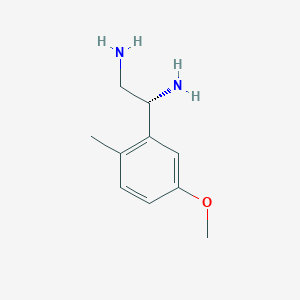

“(1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine” is a chiral diamine compound characterized by its ethane-1,2-diamine backbone substituted with a 5-methoxy-2-methylphenyl group at the R-configured chiral center (see Table 1 for structural details). This compound belongs to a class of aryl-substituted diamines, which are widely explored as chiral ligands in asymmetric catalysis and as precursors for bioactive molecules.

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

(1R)-1-(5-methoxy-2-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2O/c1-7-3-4-8(13-2)5-9(7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1 |

InChI Key |

BPOYASXAQIPZDV-JTQLQIEISA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)OC)[C@H](CN)N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-2-methylbenzaldehyde.

Reductive Amination: The key step involves the reductive amination of 5-methoxy-2-methylbenzaldehyde with ethylenediamine. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction may produce different amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula CHNO and a molecular weight of 180.25 g/mol. The presence of a chiral center at the (1R) configuration and the specific substitution pattern on the phenyl ring contribute to its unique chemical behavior and potential biological activities.

Medicinal Chemistry Applications

Pharmacological Properties

Compounds similar to (1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine often exhibit diverse pharmacological properties. These may include:

- Antidepressant Activity : Research indicates that structurally related compounds can act as serotonin reuptake inhibitors, which are crucial in treating depression.

- Anticancer Properties : Some analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Study: Antidepressant Activity

A study focusing on phenylalkylamines demonstrated that modifications at the amine group can enhance serotonin receptor affinity, suggesting that this compound may be explored further for antidepressant development.

Catalysis Applications

Asymmetric Synthesis

The compound can serve as an optically active diamine in asymmetric synthesis processes. Its unique structure allows it to act as a chiral ligand in catalytic reactions, facilitating the production of enantiomerically pure compounds.

Data Table: Catalytic Reactions Involving Diamines

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | This compound | 85 | |

| Pinacol Coupling | Photo-catalyst-free method | 90 |

Materials Science Applications

Polymeric Materials

Research has indicated that diamine compounds can be utilized in synthesizing polymers with enhanced properties. For instance, they can act as curing agents in epoxy resins, improving mechanical strength and thermal stability.

Case Study: Polymer Development

A recent study highlighted the use of similar diamines in developing high-performance coatings that exhibit excellent adhesion and chemical resistance. The incorporation of this compound could lead to advancements in sustainable materials .

Mechanism of Action

The mechanism of action of (1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades.

Pathways: The compound’s effects on molecular pathways can lead to various biological outcomes, such as changes in gene expression or cellular metabolism.

Comparison with Similar Compounds

The biological, catalytic, and physicochemical properties of “(1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine” can be contextualized through comparisons with structurally related diamines. Key analogs and their distinguishing features are summarized in Table 2 and discussed below.

Aryl-Substituted Diamines

- (1R,2R)-1,2-Diphenylethane-1,2-diamine (L8): This derivative, featuring two phenyl groups, is a robust ligand for iron-catalyzed oxidative coupling reactions, achieving high enantioselectivity (>90% ee).

- (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine: The para-methoxy groups enhance electron density on the aromatic rings, improving coordination to metal centers in catalytic systems. This compound exhibits higher thermal stability (melting point >200°C) compared to non-methoxy analogs, likely due to intermolecular π-π interactions.

Halogenated Derivatives (e.g., 1-(3-Bromophenyl)ethane-1,2-diamine) :

Bromine or fluorine substituents (e.g., in 1213310-40-7) introduce electron-withdrawing effects, which may alter redox properties or binding affinities in biological targets. These derivatives are often intermediates in synthesizing antimycobacterial or anticancer agents.

Diamine Chain-Length Variants

Propane-1,3-diamine Derivatives :

Compounds with longer alkyl chains (e.g., propane-1,3-diamine) demonstrate higher cytotoxicity in antimycobacterial assays (MIC values <1 µg/mL) but also increased toxicity to mammalian cells, likely due to enhanced membrane permeability. In contrast, ethane-1,2-diamine derivatives like the target compound may offer a better therapeutic index.N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamines :

These derivatives, synthesized via reductive alkylation, show potent anthelmintic activity (55–86% yield in cyclization reactions). The benzyl groups enhance lipophilicity, improving bioavailability compared to the methoxy-methyl-substituted target compound.

Table 2: Comparative Analysis of Structurally Related Diamines

Biological Activity

(1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine, also known as a substituted phenylamine, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter systems and receptor sites. The biological activity of this compound may involve:

- Neurotransmitter Modulation : Similar compounds have shown activity as modulators of neurotransmitter systems, particularly in the context of mood disorders and anxiety.

- Antioxidant Properties : Compounds in this class may exhibit antioxidant activity, which can protect cells from oxidative stress.

- Anticancer Activity : Some derivatives have demonstrated potential in inhibiting tumor growth through various pathways.

Biological Activity Data

The following table summarizes the biological activities observed in related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxyphenethylamine | Methoxy and phenyl structure | Neurotransmitter activity |

| 2-Methylamino-N-(4-methoxyphenyl)acetamide | Amine and methoxy substituents | Antidepressant properties |

| N,N-Dimethyl-4-methoxyphenethylamine | Dimethylated amine derivative | Analgesic effects |

| N-(4-Methoxyphenyl)-N'-methylurea | Urea linkage with phenolic structure | Anticancer activity |

These compounds illustrate the diversity within substituted phenylamines and their potential for various biological activities.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Antidepressant Effects : A study published in Journal of Medicinal Chemistry explored the antidepressant properties of phenylamine derivatives. Results indicated that certain structural modifications enhanced serotonin receptor binding affinity, suggesting potential therapeutic applications for mood disorders .

- Antioxidant Activity : Research conducted on substituted phenylamines showed significant antioxidant properties, which were attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .

- Anticancer Properties : A review highlighted the anticancer potential of various amine derivatives, noting that specific substitutions can lead to enhanced efficacy against breast and lung cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.